molecular formula C13H11N3O2 B12075716 N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide

Cat. No.: B12075716
M. Wt: 241.24 g/mol
InChI Key: WGYDDJDDHOZFKG-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide is a heterocyclic compound featuring a benzofuran core substituted with a pyrazole ring at the 2-position and an acetamide group at the 3-position. The pyrazole moiety may influence hydrogen bonding and molecular recognition, critical for biological activity .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[2-(1H-pyrazol-5-yl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C13H11N3O2/c1-8(17)15-12-9-4-2-3-5-11(9)18-13(12)10-6-7-14-16-10/h2-7H,1H3,(H,14,16)(H,15,17)

InChI Key

WGYDDJDDHOZFKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=NN3

Origin of Product

United States

Chemical Reactions Analysis

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with amino acids in proteins, influencing their function . These interactions can affect various biological processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Benzofuran-Acetamide Derivatives

Key analogs include N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-substituted acetamides (e.g., compounds 5i , 5c , 5f ), which exhibit anticonvulsant activity. Structural differences and their pharmacological implications are summarized below:

Compound Substituents on Benzofuran Acetamide Side Chain Relative Potency (vs. Phenytoin) ED50 (mmol kg⁻¹)
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide Pyrazole (C3H3N2) -NHCOCH3 Not reported Not reported
5i 4-Chlorobenzoyl Cyclohexyl(methyl)amino 0.74 0.055
5c 4-Chlorobenzoyl 4-Methylpiperidin-1-yl 0.72 0.063
5f 4-Chlorobenzoyl 4-(Furan-2-carbonyl)-piperazin-1-yl 0.16 0.259

Key Observations :

  • The 4-chlorobenzoyl group in 5i and 5c enhances anticonvulsant potency compared to the pyrazole-substituted target compound, suggesting that electron-withdrawing substituents on benzofuran improve activity .
  • The acetamide side chain’s hydrophobicity (e.g., cyclohexyl in 5i ) correlates with higher potency, while bulky or polar groups (e.g., furan-carbonyl in 5f ) reduce efficacy .

Pyrazole-Containing Analogs

  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide : Used as a food flavoring agent, this compound shares the pyrazole-acetamide motif but includes a thiophen-methyl group and phenoxy substituent. Its application diverges from pharmaceutical uses, highlighting how minor structural changes alter functionality.
  • N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide : A T-type calcium channel blocker, this analog demonstrates that pyrazole-acetamides can target ion channels when paired with aromatic trifluoromethyl groups.

Comparison with Heterocyclic Acetamides

Benzothiazole-Acetamide Derivatives

Examples from include N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . Replacing benzofuran with benzothiazole introduces a sulfur atom, altering electronic properties and binding interactions. Benzothiazoles are often associated with antimicrobial and anticancer activities, contrasting with benzofuran’s anticonvulsant focus .

Functional and Mechanistic Insights

  • Anticonvulsant Mechanism : Pharmacophore mapping suggests that benzofuran-acetamides mimic phenytoin by interacting with voltage-gated sodium channels . The pyrazole group’s role in this interaction remains speculative but warrants further study.
  • Thermodynamic Stability : Hydrogen-bonding networks in crystals (e.g., Etter’s graph-set analysis ) may differ between pyrazole and chlorobenzoyl analogs, affecting solubility and bioavailability.

Biological Activity

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological properties. The benzofuran moiety is known for its diverse pharmacological activities, while the pyrazole ring enhances its interaction with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, likely through interference with bacterial cell wall synthesis or metabolic pathways.
  • Anticancer Activity : It may induce apoptosis in cancer cells by activating specific signaling pathways, including those involving caspases and cell cycle regulators.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. The results are presented in Table 2, indicating the IC50 values for different cell lines.

Cell Line IC50 (µM)
HepG2 (liver cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)20

Study on Anticancer Properties

A study conducted by Dawood et al. (2013) synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer activity against HepG2 and MCF7 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM for MCF7 cells, suggesting its potential as an anticancer agent .

Study on Antimicrobial Effects

In another investigation, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 100 µg/mL .

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